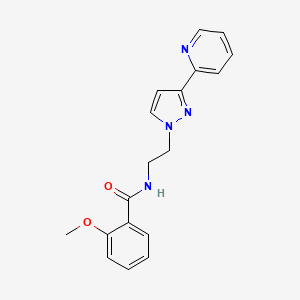

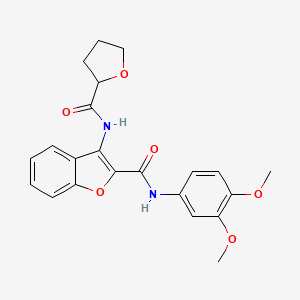

![molecular formula C25H21N7O4 B2427802 3-(4-(3-(4-méthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazine-1-carbonyl)-2H-chromène-2-one CAS No. 920414-22-8](/img/structure/B2427802.png)

3-(4-(3-(4-méthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazine-1-carbonyl)-2H-chromène-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H21N7O4 and its molecular weight is 483.488. The purity is usually 95%.

BenchChem offers high-quality 3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Le squelette de la 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine s'est avéré prometteur en tant qu'agent anticancéreux. Des chercheurs ont synthétisé des dérivés de ce composé et évalué leurs effets sur diverses lignées cellulaires cancéreuses. Par exemple, Badr et al. ont synthétisé des analogues de 6-(4-phényl substitué)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine et ont constaté qu'ils présentaient une bonne activité antibactérienne contre Staphylococcus aureus . Des recherches supplémentaires ont également démontré des activités antitumorales contre des lignées cellulaires cancéreuses humaines .

Propriétés antimicrobiennes

Les dérivés de la triazolothiadiazine ont montré un potentiel en tant qu'agents antimicrobiens. Ces composés peuvent inhiber la croissance des bactéries et des champignons. Par exemple, certains dérivés se sont avérés efficaces contre Staphylococcus aureus et Escherichia coli . Des études supplémentaires sont nécessaires pour explorer leur spectre complet d'activité antimicrobienne.

Propriétés antivirales

Bien que les données soient limitées, certains dérivés de la triazolothiadiazine ont démontré une activité antivirale. Les chercheurs ont observé des effets contre certains virus, bien que des études supplémentaires soient nécessaires pour valider leur potentiel en tant qu'agents antiviraux.

En résumé, le squelette de la 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine est prometteur dans la conception et le développement de médicaments. Ses activités pharmacologiques diverses en font une cible intrigante pour les traitements multifonctionnels des maladies. Les chercheurs continuent d'explorer sa relation structure-activité et de mener des études de pharmacocinétique in silico et de modélisation moléculaire . Si vous avez besoin de plus d'informations ou si vous avez des questions supplémentaires, n'hésitez pas à les poser ! 😊

Mécanisme D'action

Target of Action

The primary target of this compound is USP28 , a protein that plays a crucial role in various cellular processes . The compound binds to USP28 and directly affects its protein levels .

Mode of Action

The compound binds reversibly to USP28, showing selectivity over other proteins such as USP7 and LSD1 . This binding inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .

Biochemical Pathways

The compound’s interaction with USP28 affects several biochemical pathways. By inhibiting USP28, it can disrupt the cell cycle, particularly at the S phase . This disruption can lead to a decrease in cell proliferation and an increase in apoptosis .

Result of Action

The compound’s action results in significant cellular changes. It can inhibit cell proliferation and induce apoptosis . In addition, it can suppress the expression of certain proteins, such as EGFR .

Propriétés

IUPAC Name |

3-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N7O4/c1-35-18-8-6-17(7-9-18)32-23-21(28-29-32)22(26-15-27-23)30-10-12-31(13-11-30)24(33)19-14-16-4-2-3-5-20(16)36-25(19)34/h2-9,14-15H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBZPUAQMFEJMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6OC5=O)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2427724.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427726.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427728.png)

![(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2427729.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B2427730.png)

![1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine](/img/structure/B2427731.png)

![2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide](/img/structure/B2427740.png)

![Methyl 5-(2-ethoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2427741.png)